molecular formula C7H10ClNO3 B6352151 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride CAS No. 944467-86-1

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride

Cat. No.: B6352151
CAS No.: 944467-86-1
M. Wt: 191.61 g/mol
InChI Key: RNQWQGZLNJIPAH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride is an organic compound that features a furan ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methyl-2-furoic acid.

    Aminomethylation: The furoic acid is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The furan ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, but with a benzene ring instead of a furan ring.

    5-Methyl-2-furoic acid: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.

Uniqueness

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride is unique due to the presence of both the aminomethyl group and the furan ring. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQWQGZLNJIPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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